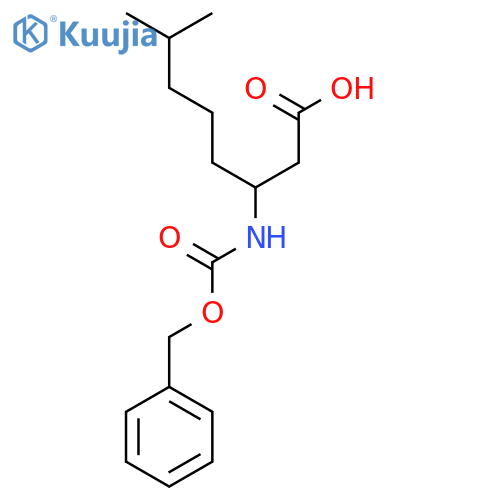

Cas no 2283702-39-4 (3-{(benzyloxy)carbonylamino}-7-methyloctanoic acid)

3-{(benzyloxy)carbonylamino}-7-methyloctanoic acid 化学的及び物理的性質

名前と識別子

-

- EN300-816904

- 3-{[(benzyloxy)carbonyl]amino}-7-methyloctanoic acid

- 2283702-39-4

- 3-{(benzyloxy)carbonylamino}-7-methyloctanoic acid

-

- インチ: 1S/C17H25NO4/c1-13(2)7-6-10-15(11-16(19)20)18-17(21)22-12-14-8-4-3-5-9-14/h3-5,8-9,13,15H,6-7,10-12H2,1-2H3,(H,18,21)(H,19,20)

- InChIKey: MERDNJUQSWILII-UHFFFAOYSA-N

- SMILES: O(CC1C=CC=CC=1)C(NC(CC(=O)O)CCCC(C)C)=O

計算された属性

- 精确分子量: 307.17835828g/mol

- 同位素质量: 307.17835828g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 22

- 回転可能化学結合数: 10

- 複雑さ: 338

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.6

- トポロジー分子極性表面積: 75.6Ų

3-{(benzyloxy)carbonylamino}-7-methyloctanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-816904-2.5g |

3-{[(benzyloxy)carbonyl]amino}-7-methyloctanoic acid |

2283702-39-4 | 95.0% | 2.5g |

$2576.0 | 2025-02-21 | |

| Enamine | EN300-816904-1.0g |

3-{[(benzyloxy)carbonyl]amino}-7-methyloctanoic acid |

2283702-39-4 | 95.0% | 1.0g |

$1315.0 | 2025-02-21 | |

| Enamine | EN300-816904-5.0g |

3-{[(benzyloxy)carbonyl]amino}-7-methyloctanoic acid |

2283702-39-4 | 95.0% | 5.0g |

$3812.0 | 2025-02-21 | |

| Enamine | EN300-816904-10.0g |

3-{[(benzyloxy)carbonyl]amino}-7-methyloctanoic acid |

2283702-39-4 | 95.0% | 10.0g |

$5652.0 | 2025-02-21 | |

| Enamine | EN300-816904-10g |

3-{[(benzyloxy)carbonyl]amino}-7-methyloctanoic acid |

2283702-39-4 | 10g |

$5652.0 | 2023-09-02 | ||

| Enamine | EN300-816904-0.1g |

3-{[(benzyloxy)carbonyl]amino}-7-methyloctanoic acid |

2283702-39-4 | 95.0% | 0.1g |

$1157.0 | 2025-02-21 | |

| Enamine | EN300-816904-5g |

3-{[(benzyloxy)carbonyl]amino}-7-methyloctanoic acid |

2283702-39-4 | 5g |

$3812.0 | 2023-09-02 | ||

| Enamine | EN300-816904-1g |

3-{[(benzyloxy)carbonyl]amino}-7-methyloctanoic acid |

2283702-39-4 | 1g |

$1315.0 | 2023-09-02 | ||

| Enamine | EN300-816904-0.05g |

3-{[(benzyloxy)carbonyl]amino}-7-methyloctanoic acid |

2283702-39-4 | 95.0% | 0.05g |

$1104.0 | 2025-02-21 | |

| Enamine | EN300-816904-0.5g |

3-{[(benzyloxy)carbonyl]amino}-7-methyloctanoic acid |

2283702-39-4 | 95.0% | 0.5g |

$1262.0 | 2025-02-21 |

3-{(benzyloxy)carbonylamino}-7-methyloctanoic acid 関連文献

-

M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742

-

Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574

-

Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

3-{(benzyloxy)carbonylamino}-7-methyloctanoic acidに関する追加情報

3-{(benzyloxy)carbonylamino}-7-methyloctanoic acid (CAS No. 2283702-39-4): A Comprehensive Overview

3-{(benzyloxy)carbonylamino}-7-methyloctanoic acid (CAS No. 2283702-39-4) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, peptide synthesis, and biochemical research. This compound, often referred to as 3-Cbz-amino-7-methyloctanoic acid, features a unique molecular structure that combines a benzyloxycarbonyl (Cbz) protecting group with a branched aliphatic chain, making it a valuable intermediate in the synthesis of complex peptides and bioactive molecules.

The chemical structure of 3-{(benzyloxy)carbonylamino}-7-methyloctanoic acid includes a carboxyl group (-COOH) and a Cbz-protected amino group (-NH-Cbz), which are critical for its reactivity in peptide coupling reactions. The presence of the 7-methyloctanoic acid backbone introduces steric effects that can influence the compound's solubility and interaction with biological targets. Researchers often utilize this compound in the development of peptide-based therapeutics, where the Cbz group serves as a temporary protecting group that can be selectively removed under mild conditions.

One of the most notable applications of 3-{(benzyloxy)carbonylamino}-7-methyloctanoic acid is in the synthesis of modified amino acids and peptidomimetics. These derivatives are increasingly explored for their potential in drug discovery, particularly in targeting protein-protein interactions (PPIs) and enzyme inhibition. The compound's versatility also extends to materials science, where it can be incorporated into bio-based polymers or surface modifiers to enhance biocompatibility.

In recent years, the demand for custom peptide synthesis and high-purity intermediates like 3-Cbz-amino-7-methyloctanoic acid has surged, driven by advancements in personalized medicine and biopharmaceuticals. Researchers are particularly interested in its role in creating targeted drug delivery systems and diagnostic probes. The compound's stability under various pH conditions and its compatibility with standard peptide-coupling reagents (e.g., HBTU, DCC) make it a preferred choice for laboratory-scale and industrial applications.

From a market perspective, 3-{(benzyloxy)carbonylamino}-7-methyloctanoic acid is primarily supplied by specialized fine chemical manufacturers and contract research organizations (CROs). Its pricing and availability can vary depending on purity levels (typically >95% by HPLC) and scale of production. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are routinely employed to verify the identity and quality of this compound, ensuring compliance with regulatory standards for research use.

Environmental and safety considerations for handling 3-{(benzyloxy)carbonylamino}-7-methyloctanoic acid are in line with general laboratory practices for organic compounds. While not classified as hazardous, it is recommended to use personal protective equipment (PPE) such as gloves and goggles when working with this material. Proper storage conditions (e.g., cool, dry place under inert atmosphere) can prolong its shelf life and maintain reactivity for downstream applications.

Looking ahead, the scientific community continues to explore novel derivatives and applications for 3-{(benzyloxy)carbonylamino}-7-methyloctanoic acid, particularly in emerging fields like proteolysis-targeting chimeras (PROTACs) and click chemistry platforms. Its structural features make it a promising candidate for developing next-generation bioconjugates and small-molecule probes for biological imaging.

For researchers seeking reliable sources of CAS 2283702-39-4, it is advisable to consult reputable chemical suppliers that provide comprehensive certificates of analysis (CoA) and technical data sheets. Custom synthesis services are also available for those requiring specific isotopic labeling (e.g., 13C, 15N) or bulk quantities tailored to project requirements.

2283702-39-4 (3-{(benzyloxy)carbonylamino}-7-methyloctanoic acid) Related Products

- 2171548-91-5(3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-methylpropanoic acid)

- 2229133-52-0(1-(4-methyloxan-4-yl)methylcyclopropane-1-carboxylic acid)

- 59881-63-9(Acetamide, N-(4,6-dichloro-1,3,5-triazin-2-yl)-)

- 773108-11-5(4-acetamido-3-(trifluoromethyl)benzoic acid)

- 2138260-83-8(4-Pyrimidinecarboxylic acid, 2-butyl-6-chloro-)

- 2034997-57-2((2Z)-N-{6-(pyrrolidin-1-yl)-1,2,4triazolo4,3-bpyridazin-3-ylmethyl}-3-(thiophen-2-yl)prop-2-enamide)

- 1850942-88-9(6-(3-amino-4-bromo-1H-pyrazol-1-yl)hexanenitrile)

- 2224287-91-4(n-{2-Oxabicyclo[4.2.0]octan-7-yl}prop-2-enamide)

- 116450-56-7(Rhodamine 101 Inner Salt)

- 1806839-11-1(3-Bromo-4-chloro-2-fluorobenzoyl chloride)